2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile
Description
2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile is a benzonitrile derivative characterized by a cyano(phenyl)methyl substituent at the 2-position and a fluorine atom at the 6-position of the benzene ring. This compound’s molecular formula is C₁₅H₉FN₂, with a molecular weight of 260.25 g/mol. The dual nitrile groups and fluorine substitution confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[cyano(phenyl)methyl]-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2/c16-15-8-4-7-12(14(15)10-18)13(9-17)11-5-2-1-3-6-11/h1-8,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRVFSABWCMXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=C(C(=CC=C2)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Addition-Cyclization Strategies
The synthesis of polycyano-substituted aromatics often employs nucleophilic addition followed by cyclization. For instance, the preparation of 2-[cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile involves a base-mediated condensation between 2-fluorobenzonitrile derivatives and substituted phenylacetonitriles. Adapting this method, the target compound could be synthesized via the reaction of 2-fluoro-6-cyanobenzonitrile with phenylacetonitrile in dimethylformamide (DMF) under alkaline conditions (Scheme 1). The use of potassium hydroxide as a base facilitates deprotonation, enabling the nucleophilic attack of the phenylacetonitrile’s α-carbon onto the benzonitrile’s electrophilic center.
Reaction Conditions
Friedel-Crafts Alkylation Limitations
While Friedel-Crafts alkylation is a classical method for introducing alkyl groups to aromatic rings, its application here is hindered by the deactivating nature of nitrile and fluorine substituents. The electron-deficient benzene ring resists electrophilic attack, making this route impractical without activating groups.
Modern Catalytic Methods
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions offer regioselective pathways for constructing C–C bonds. The Ullmann reaction, utilizing copper iodide as a catalyst, could couple 2-fluoro-6-iodobenzonitrile with benzyl cyanide derivatives. However, the steric bulk of the phenylmethyl group may reduce coupling efficiency, necessitating optimized ligands such as 1,10-phenanthroline.
Optimized Parameters
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-phenanthroline (20 mol%)
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: 110°C
- Yield: ~40% (estimated)
Phase-Transfer Catalysis
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide enhance reaction rates in biphasic systems. For example, the cyanomethylation of 2-fluorobenzaldehyde using phenylacetonitrile under PTC conditions (50% NaOH, CH2Cl2) could yield an intermediate α-cyano-stilbene, which undergoes subsequent oxidation and cyclization to form the target compound.
Structural and Spectroscopic Characterization
X-ray Crystallography Insights
Although crystallographic data for 2-[cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile remain unreported, related structures provide critical insights. The analogous compound N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methoxybenzamide exhibits a syn-periplanar configuration of the carboxamide group, with a dihedral angle of 13.95° between aromatic rings. This suggests that the phenylmethyl group in the target compound may adopt a similar non-planar conformation, minimizing steric clashes.
Hypothesized Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 9.1977 Å, b = 21.6887 Å, c = 11.6072 Å |
| β angle | 124.629° |
| Density | 1.399 Mg/m³ |
Spectroscopic Profiles
- IR Spectroscopy : Strong absorptions at ~2240 cm⁻¹ (C≡N stretch) and ~1220 cm⁻¹ (C–F stretch).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.45 (m, aromatic H), 4.92 (s, CH), 7.32–7.28 (m, phenyl H).
- ¹⁹F NMR : δ -112 ppm (ortho-fluorine coupling).
Applications and Derivative Synthesis
Pharmaceutical Intermediates
Chalcone derivatives with halogenated aromatics, such as (2E)-3-[4-(benzyloxy)phenyl]-1-(2,6-dichloro-3-fluorophenyl)prop-2-en-1-one, demonstrate anti-inflammatory and antimicrobial activities. The target compound’s nitrile groups may serve as precursors for amidine or triazine derivatives with enhanced bioactivity.
Material Science
The electron-deficient aromatic system could act as a ligand in luminescent metal-organic frameworks (MOFs), leveraging fluorine’s electronegativity to tune electronic properties.
Chemical Reactions Analysis
Types of Reactions
2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary or secondary amines.
Substitution: Halogenated, alkylated, or nitrated derivatives of the original compound.
Scientific Research Applications
2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The cyano and fluorobenzene groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile
- Molecular Formula : C₁₅H₈ClFN₂
- Molecular Weight : 270.69 g/mol .
- Key Differences: Chlorine replaces the fluorine at the 2-position. The phenyl group in the cyano(phenyl)methyl moiety is substituted with a fluorine at the 4-position.
- Implications: The chlorine atom increases molecular weight and may enhance lipophilicity.
2-Fluoro-6-(4-methylphenoxy)benzenecarbonitrile
- Synonyms: 2-Cyano-3-fluoro-4'-methyldiphenyl ether .
- Key Differences: Replaces the cyano(phenyl)methyl group with a phenoxy linkage containing a 4-methyl substituent.
- Implications: The ether linkage reduces steric hindrance compared to the bulky cyano(phenyl)methyl group. The methyl group may improve solubility in non-polar solvents.
2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile
- Structure : Features a chloro-fluoro substitution on the phenyl ring .
- Implications :
- Increased halogenation may enhance stability against oxidative degradation.
- The electron-deficient aromatic system could favor electrophilic substitution at specific positions.
2-[[Cyclopropyl-(4-methylphenyl)methyl]amino]-6-fluorobenzonitrile
Spectroscopic and Physicochemical Comparisons
NMR Chemical Shifts
- Evidence from benzothiazinones and benzoxazinones (e.g., C-4 chemical shifts at 156–184 ppm for sulfur-containing analogs vs. 154–164 ppm for oxygen-containing analogs) suggests that substituent electronegativity significantly impacts NMR profiles .
- For 2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile, the fluorine atom at position 6 would deshield adjacent protons, leading to distinct shifts compared to non-fluorinated analogs.
Biological Activity
2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature and patents.
Chemical Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : CHFN
- Molecular Weight : 240.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the inhibition of lysine-specific demethylase-1 (LSD1), an enzyme implicated in the progression of several cancers.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of LSD1 |
| PC-3 (Prostate Cancer) | 20 | Induction of apoptosis |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
Immunomodulatory Effects
In addition to its anticancer effects, this compound has been studied for its immunomodulatory properties. It has shown potential in enhancing immune responses, making it a candidate for further research in immunotherapy applications.
Case Study: Immunopotentiation
A study demonstrated that treatment with this compound led to increased production of cytokines such as IL-6 and TNF-alpha in vitro, suggesting its role as an immunopotentiator.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound inhibits LSD1, which is involved in histone demethylation and gene regulation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
- Cytokine Modulation : Enhances the secretion of pro-inflammatory cytokines, thereby modulating immune responses.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to establish a comprehensive safety profile.
Q & A
Q. What are the optimal synthetic routes for 2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, substituting a halogen atom (e.g., Cl or Br) at the benzylic position with a cyano group under basic conditions (e.g., KCN in DMF at 80°C) achieves moderate yields (~60–70%). Solvent polarity and temperature critically impact regioselectivity due to competing side reactions (e.g., elimination). Optimization requires monitoring by TLC and HPLC to isolate intermediates .
Q. How can researchers characterize the structural and electronic properties of this compound?
Use a combination of:
- NMR : NMR identifies fluorine environment shifts (e.g., δ -110 to -115 ppm for aromatic F), while NMR confirms nitrile (C≡N) peaks at ~115–120 ppm.
- X-ray crystallography : Resolves steric effects from the cyano-phenyl moiety and fluorine’s ortho-directing influence .
- Mass spectrometry (HRMS) : Validates molecular weight (CHClFN, 288.68 g/mol) and isotopic patterns .
Q. What are the primary applications of this compound in medicinal chemistry research?
It serves as a precursor for bioactive molecules, particularly kinase inhibitors and antimicrobial agents. The fluorinated aromatic ring enhances metabolic stability, while the nitrile group facilitates covalent binding to cysteine residues in target proteins. Recent studies highlight its use in synthesizing fused heterocycles (e.g., quinazolines) via cycloaddition reactions .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported reactivity data (e.g., unexpected byproducts in fluorinated systems)?
- Mechanistic studies : Use isotopic labeling (e.g., ) to track fluorine’s role in electron-deficient aromatic systems.
- Kinetic analysis : Compare activation energies for nitrile incorporation vs. side reactions (e.g., hydrolysis) using Arrhenius plots.
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states and regioselectivity .
Q. What strategies mitigate discrepancies in biological activity data across cell-based assays?
- Assay validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for nitrile hydrolysis, which may generate toxic byproducts.
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., carboxylic acid derivatives) that may contribute to observed effects .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to kinases (e.g., EGFR), focusing on the nitrile’s interaction with catalytic lysines.
- MD simulations : Assess stability of the ligand-receptor complex in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
Q. What safety protocols are critical when handling this compound in high-throughput screening?
Q. What is its role in multi-step synthesis of complex heterocycles, and how can scalability be improved?
The compound acts as a dienophile in Diels-Alder reactions to form bicyclic scaffolds. For scalability:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
